![molecular formula C2Cl2F4Se2 B14641115 Bis[chloro(difluoro)methyl]diselane CAS No. 54393-43-0](/img/structure/B14641115.png)
Bis[chloro(difluoro)methyl]diselane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[chloro(difluoro)methyl]diselane is a chemical compound that contains selenium and fluorine atoms. It is known for its unique chemical properties and potential applications in various fields of scientific research. The compound’s structure includes two selenium atoms bonded to chloro(difluoro)methyl groups, making it an interesting subject for study in organoselenium chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[chloro(difluoro)methyl]diselane typically involves the reaction of selenium compounds with chloro(difluoro)methyl reagents. One common method is the reaction of selenium dichloride with difluoromethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and other advanced chemical engineering techniques can also be employed to produce the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Bis[chloro(difluoro)methyl]diselane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state selenium compounds.
Reduction: It can be reduced to form lower oxidation state selenium compounds.
Substitution: The chloro(difluoro)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce selenium dioxide, while reduction reactions may yield elemental selenium. Substitution reactions can lead to the formation of various organoselenium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis[chloro(difluoro)methyl]diselane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential therapeutic applications.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders.
Industry: this compound is used in the development of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of bis[chloro(difluoro)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The difluoromethyl groups may also contribute to the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Bis[dichloro(fluoro)methyl]diselane: Similar in structure but with different halogen atoms.
Bis[chloro(difluoro)methyl]selenide: Contains selenium but with different bonding arrangements.
Difluoromethyl selenides: Compounds with similar functional groups but different overall structures.
Uniqueness
Bis[chloro(difluoro)methyl]diselane is unique due to its specific combination of selenium and difluoromethyl groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
54393-43-0 |
|---|---|
Fórmula molecular |
C2Cl2F4Se2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
chloro-[[chloro(difluoro)methyl]diselanyl]-difluoromethane |
InChI |
InChI=1S/C2Cl2F4Se2/c3-1(5,6)9-10-2(4,7)8 |
Clave InChI |
OFDNVDUVDBIQKH-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(Cl)[Se][Se]C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)

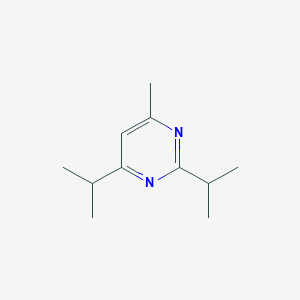

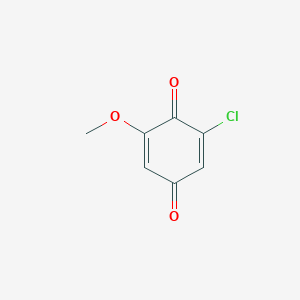
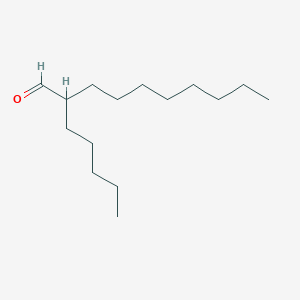
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
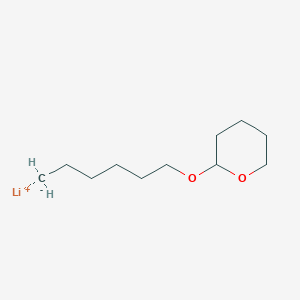
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)

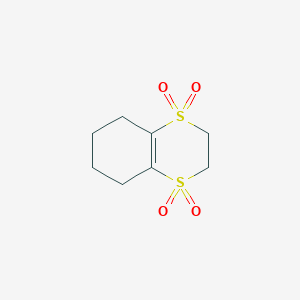

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
